N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
CAS No.:
Cat. No.: VC16581487
Molecular Formula: C15H15Cl3N2OS
Molecular Weight: 377.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15Cl3N2OS |
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Molecular Weight | 377.7 g/mol |
IUPAC Name | N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide |
Standard InChI | InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22) |
Standard InChI Key | KRASVNYLKKMRIQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl |
Introduction
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a synthetic organic compound classified under piperidine derivatives. Its molecular structure combines a piperidine ring, a propynyl group, and a 2,4,6-trichlorophenoxy moiety. This unique configuration contributes to its chemical properties and potential applications in medicinal chemistry and agriculture due to the biological activity associated with trichlorophenoxy compounds .
Molecular Data
Property | Value |
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Molecular Formula | C15H15Cl3N2OS |
Molecular Weight | 377.72 g/mol |
CAS Number | 23341-91-5 |
Chemical Structure | Features a piperidine ring linked to a propynyl group and a trichlorophenoxy moiety . |
Structural Features
The compound's structure includes:
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A piperidine ring, which is a six-membered heterocyclic structure containing nitrogen.
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A propynyl group, contributing to its reactivity.
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A 2,4,6-trichlorophenoxy moiety, which is known for its biological activity in agrochemical and pharmaceutical contexts .
Synthesis Pathways
The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves multi-step reactions:
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Formation of the Propynyl Intermediate:
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The synthesis begins with the preparation of the propynyl derivative by reacting appropriate alkynes with chlorinated phenols under controlled conditions.
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Introduction of the Piperidine Ring:
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The intermediate is then reacted with piperidine derivatives in the presence of carbothioamide reagents.
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Each step requires precise control over reaction conditions such as temperature and pH to optimize yield and purity .
Analytical Techniques
To confirm its structure and purity, the following analytical methods are employed:
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Nuclear Magnetic Resonance (NMR):
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Provides detailed information about the hydrogen and carbon environments in the molecule.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as carbothioamides through characteristic absorption bands.
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Mass Spectrometry (MS):
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
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The trichlorophenoxy group is associated with bioactivity against various targets.
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Potential therapeutic applications include anti-inflammatory or antimicrobial agents pending further biological assays.
Agricultural Use
Due to its structural similarity to other trichlorophenoxy compounds, it may serve as:
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A precursor for agrochemicals such as herbicides or fungicides.
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A candidate for pest control agents targeting specific biochemical pathways .
Potential Mechanisms of Action
While detailed mechanisms remain under investigation, preliminary studies suggest:
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Interaction with enzymatic pathways due to the electron-withdrawing effects of chlorine atoms.
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Binding to specific biological targets influenced by the piperidine ring's conformational flexibility .
Safety and Environmental Considerations
As with many synthetic compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume